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5,7-Dimethyl-1H-indazol-3-amine

Fragment-based drug discovery Physicochemical property analysis Lead optimization

Researchers seeking rigid fragment hits for kinase drug discovery often face scaffolds with excessive flexibility or multi-step derivatization. 5,7-Dimethyl-1H-indazol-3-amine (CAS 830321-62-5) solves this with a constrained 3-aminoindazole core (MW 161.20, LogP 1.9, TPSA 54.7 Ų, zero rotatable bonds). Key advantages: Pre-installed C5-methyl occupies a critical kinase SAR vector. Free 3-amine enables single-step amide coupling, reductive amination, or N-arylation without deprotection. Fragment-like profile (2 HBD, 2 HBA) fits oral drug-like space; ideal for parallel synthesis and fragment-based screening libraries.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
CAS No. 830321-62-5
Cat. No. B14202127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-1H-indazol-3-amine
CAS830321-62-5
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=NN2)N)C
InChIInChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H3,10,11,12)
InChIKeyMPUSJQXTCCRRIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-1H-indazol-3-amine: Physicochemical Profile


5,7-Dimethyl-1H-indazol-3-amine (CAS 830321-62-5) is a C5,C7-dimethyl-substituted 3-aminoindazole with molecular formula C9H11N3 and molecular weight 161.20 g/mol [1]. The compound belongs to the 3-aminoindazole class, a privileged scaffold in kinase inhibitor drug discovery, exemplified by clinical candidates such as Entrectinib and numerous PDK1, CDK, and Aurora kinase inhibitor programs [2]. Its computed physicochemical properties—LogP 1.9, topological polar surface area 54.7 Ų, zero rotatable bonds, two hydrogen bond donors, and two hydrogen bond acceptors [1]—define a constrained, fragment-like chemical space that differentiates it from both the unsubstituted parent 1H-indazol-3-amine and other dimethyl regioisomers. These properties directly influence its utility as a synthetic building block and its potential as a fragment hit in lead discovery campaigns.

1 Fragment-like 3-aminoindazole scaffold for kinase inhibitor libraries
2 C5,C7-dimethyl substitution enforces constrained, rigid geometry
3 Free 3-amine handle supports direct, deprotection-free derivatization

Why 5,7-Dimethyl-1H-indazol-3-amine Is Irreplaceable


Substituting 5,7-dimethyl-1H-indazol-3-amine with a generic indazole analog—such as the unsubstituted 1H-indazol-3-amine, alternative dimethyl regioisomers (e.g., 5,6- or 6,7-dimethyl), or the des-amino 5,7-dimethyl-1H-indazole—introduces changes in hydrogen bonding capacity, steric bulk, and electronic distribution that can alter target binding, synthetic reactivity, and physicochemical properties [1]. The 3-amino group serves as both a hydrogen bond donor/acceptor pharmacophore and a synthetic handle for derivatization; its removal (as in 5,7-dimethyl-1H-indazole, CAS 43067-41-0) eliminates critical kinase hinge-binding interactions documented across the 3-aminoindazole inhibitor class [2]. The specific 5,7-dimethyl substitution pattern restricts conformational freedom (zero rotatable bonds) relative to analogs bearing flexible substituents, imparting a defined shape for fragment-based screening and scaffold-hopping strategies [3]. The quantitative evidence below substantiates why these structural features produce measurably different properties from closely related analogs.

Removing 3-amine may eliminate kinase hinge-binding motif
The 3-amino group is a critical pharmacophore for ATP-site kinase interactions; its removal (e.g., 5,7-dimethyl-1H-indazole) may abolish key hydrogen bonding.
Alternative dimethyl regioisomers shift C5 SAR vector environment
5,6- or 6,7-dimethyl isomers alter steric and electronic profiles at the C5 substitution hotspot, potentially diverting kinase or MAO-B activity.
Des-methyl analogs differ in lipophilicity and conformational rigidity
Removing methyl groups changes LogP by ≈0.8 units and increases relative flexibility; unsubstituted parent may exhibit altered membrane partitioning and binding entropy.

5,7-Dimethyl-1H-indazol-3-amine Differentiation Evidence


Physicochemical Differentiation from Unsubstituted Indazole

5,7-Dimethyl-1H-indazol-3-amine exhibits a LogP of 1.9 and a topological polar surface area (TPSA) of 54.7 Ų, compared to the unsubstituted parent 1H-indazol-3-amine (MW 133.15, LogP ~1.1, TPSA ~54.7 Ų) [1]. The two methyl groups at positions 5 and 7 increase lipophilicity by approximately 0.8 LogP units while preserving the same TPSA, as the methyl additions do not introduce additional polar atoms. This shifts the compound into a distinct property space: the ligand efficiency metrics (LE) and lipophilic ligand efficiency (LLE) will differ systematically from the parent scaffold when tested against the same target [2]. The zero rotatable bond count is maintained in both compounds, but the increased steric bulk at C5 and C7 alters the shape complementarity to hydrophobic kinase pockets.

Physicochemical shift
Class-level inference
ΔLogP ≈ +0.8 vs. parent
Increases lipophilicity without changing TPSA, impacting membrane permeability screening
Computed properties (PubChem); TPSA unchanged at 54.7 Ų
Fragment-based drug discovery Physicochemical property analysis Lead optimization

PDK1 Inhibitory Activity and Class-Level SAR

The unsubstituted parent scaffold 1H-indazol-3-amine was identified as a PDK1 fragment hit with an IC50 of 311,000 nM (311 µM) against His-tagged truncated human PDK1 in a biochemical scintillation proximity assay [1]. In the same fragment-based drug discovery program, structure-activity relationship studies established that substitution at the C5 position of the indazole ring can dramatically enhance PDK1 potency, with elaborated aminoindazole compound 19 achieving sub-micromolar inhibition [2]. The 5,7-dimethyl substitution introduces methyl groups at both the C5 position (directly modulating the key SAR vector) and the C7 position (introducing additional steric and electronic effects absent in C5-mono-substituted analogs). No direct PDK1 IC50 data are available for 5,7-dimethyl-1H-indazol-3-amine; however, class-level SAR predicts that the C5-methyl group may improve PDK1 binding affinity relative to the parent scaffold (IC50 = 311,000 nM), while the C7-methyl may confer selectivity differentiation against off-target kinases [3].

PDK1 activity context
Class-level inference
No direct data; parent IC50 311,000 nM
C5-methyl may enhance potency over parent fragment (class-level SAR prediction)
Assay: His-tagged PDK1, scintillation proximity; elaborated analogs achieve sub-µM
Kinase inhibition PDK1 Fragment-based screening

Conformational Rigidity vs. N-Substituted Indazoles

5,7-Dimethyl-1H-indazol-3-amine possesses zero rotatable bonds [1], a property that distinguishes it from commonly employed 3-aminoindazole derivatives bearing N1-alkyl, N1-aryl, or 3-acylamino substituents. Patents describing kinase inhibitor programs (e.g., US8673893, EP1820503A2) routinely employ 3-aminoindazole intermediates with one or more rotatable bonds introduced through N-substitution or amide coupling [2]. The zero-rotatable-bond architecture of the 5,7-dimethyl derivative provides a fully rigid, shape-defined scaffold suitable for fragment-based screening where three-dimensionality and conformational pre-organization are valued. In contrast, N1-substituted analogs such as 1-methyl-1H-indazol-3-amine (1 rotatable bond if methyl; more for larger substituents) or 3-acetamido derivatives (2+ rotatable bonds) introduce conformational flexibility that can reduce binding entropy advantages.

Conformational rigidity
Reported
0 rotatable bonds
Fully rigid scaffold maximizes binding entropy advantage for fragment screening
N1-substituted or acylated analogs introduce 1–2+ rotatable bonds
Conformational restriction Fragment library design Synthetic tractability

MAO-B Inhibition and C5 Substitution Vector

A systematic study of C5- and C6-substituted indazole derivatives as monoamine oxidase (MAO) inhibitors demonstrated that C5 substitution on the indazole ring is a critical determinant of MAO-B inhibitory potency, with IC50 values ranging from 0.0025 to 0.024 µM for optimized C5-substituted analogs [1]. The 5,7-dimethyl-1H-indazol-3-amine incorporates a methyl group at the C5 position, occupying the key substitution vector identified in this SAR series. Importantly, the study found that the substitution position (C5 vs. C6) dramatically alters MAO-B vs. MAO-A selectivity, with C5-substituted indazoles favoring MAO-B inhibition [1]. The additional C7-methyl group in 5,7-dimethyl-1H-indazol-3-amine introduces a steric element absent in mono-C5-substituted analogs, which may further modulate isoform selectivity relative to 5-methyl-1H-indazol-3-amine.

MAO-B inhibition vector
Class-level inference
No target data; C5-substituted indazoles IC50 0.0025–0.024 µM
C5-methyl occupies validated MAO-B potency hotspot; C7 may tune selectivity
Recombinant human MAO enzymes, kynuramine fluorimetric assay
Monoamine oxidase inhibition Neurodegenerative disease Indazole SAR

Regioisomeric Differences Among Dimethyl Indazoles

Among dimethyl-substituted 1H-indazol-3-amines, the 5,7-regioisomer (CAS 830321-62-5) places both methyl groups on the benzenoid ring in a meta relationship to each other, with the C7-methyl adjacent to the pyrazole N1 nitrogen. Alternative regioisomers such as 5,6-dimethyl-1H-indazol-3-amine position the methyl groups ortho to each other, altering the steric environment around the C5 position—the validated SAR vector for kinase hinge binding and MAO inhibition [1][2]. The C7-methyl group in the 5,7-isomer introduces steric hindrance proximal to the N1-H, which may influence tautomeric equilibrium (1H vs. 2H indazole) and hydrogen bonding patterns to biological targets differently than the 5,6-isomer. Additionally, the 5,7-dimethyl pattern yields a distinct NMR spectroscopic fingerprint and chromatographic retention time, enabling unambiguous identity confirmation in multi-compound screening libraries .

Regioisomer distinction
Supporting evidence
5,7-: meta CH3, C7 adjacent to N1; 5,6-: ortho CH3
Distinct steric environment at C5 SAR vector; ensures correct isomer assignment
Different NMR/chromatographic fingerprints confirm identity
Regioisomer differentiation Synthetic building blocks Structure-property relationships

Synthetic Tractability of the Free 3-Amine Handle

The free 3-NH2 group in 5,7-dimethyl-1H-indazol-3-amine serves as a direct synthetic handle for amide coupling, reductive amination, urea formation, sulfonamide synthesis, and Buchwald-Hartwig N-arylation without requiring deprotection steps [1]. This contrasts with N-Boc-protected 3-aminoindazole intermediates (which require acidic deprotection) and 3-acylamino indazoles (which require amide hydrolysis prior to further derivatization). Patent US8673893 explicitly describes 3-aminoindazole derivatives as versatile intermediates for kinase inhibitor synthesis, demonstrating their direct conversion to a wide range of biologically active compounds [2]. The 5,7-dimethyl substitution provides steric protection at the C7 position, which may influence regioselectivity in subsequent N1- vs. N2-alkylation reactions compared to the unsubstituted 1H-indazol-3-amine.

Synthetic efficiency
Supporting evidence
Direct amine: 0 deprotection steps
Eliminates 1–2 steps vs. N-Boc or 3-acylamino intermediates; reduces impurity risk
Patent US8673893 demonstrates broad derivatization scope
Synthetic intermediate Parallel synthesis Medicinal chemistry

5,7-Dimethyl-1H-indazol-3-amine: Application Scenarios


Fragment-Based Screening for Kinase Libraries

The compound's fragment-like physicochemical profile (MW 161.20, LogP 1.9, zero rotatable bonds) [1], combined with the validated 3-aminoindazole scaffold that has produced PDK1 fragment hits (parent IC50 = 311,000 nM) [2], makes 5,7-dimethyl-1H-indazol-3-amine a rational inclusion in fragment libraries targeting the kinase ATP-binding site. The pre-installed C5-methyl group occupies a known SAR vector for potency enhancement against PDK1 and related kinases [2][3], while the rigid scaffold maximizes favorable binding entropy. Users should prioritize this compound over the unsubstituted 1H-indazol-3-amine when seeking fragments with higher initial lipophilicity and pre-positioned substitution for hit evolution.

Parallel Synthesis Intermediate for Kinase Libraries

The free 3-amine functionality enables direct, single-step derivatization via amide coupling, reductive amination, urea formation, or N-arylation without requiring deprotection [1]. This eliminates 1–2 synthetic steps compared to N-Boc-protected or 3-acylamino intermediates [4]. The 5,7-dimethyl substitution pattern provides a distinct regioisomeric starting point that yields products with different steric and electronic properties than libraries derived from unsubstituted or 5,6-dimethyl 3-aminoindazoles [3]. For high-throughput parallel synthesis campaigns, this compound's zero-rotatable-bond architecture ensures that library products maintain a rigid core, simplifying structure-based design and SAR interpretation.

MAO-B Inhibitor Lead Generation via C5 Substitution

The C5-methyl group of 5,7-dimethyl-1H-indazol-3-amine occupies the critical substitution position identified in indazole-based MAO-B inhibitor SAR, where C5-substituted indazoles achieve IC50 values as low as 0.0025 µM against MAO-B [2]. Researchers pursuing CNS indications may select this compound over the des-amino 5,7-dimethyl-1H-indazole (CAS 43067-41-0) because the 3-amine provides a synthetic handle for further elaboration while maintaining the C5-methyl group required for MAO-B potency. The C7-methyl group offers an additional vector for modulating isoform selectivity beyond what is achievable with mono-C5-substituted analogs.

Chemical Biology Probe with Defined Physicochemical Properties

The computed properties—LogP 1.9, TPSA 54.7 Ų, zero rotatable bonds, exactly 2 HBD and 2 HBA [1]—place 5,7-dimethyl-1H-indazol-3-amine within oral drug-like chemical space (congruent with Lipinski and Veber guidelines) while maintaining fragment-appropriate molecular weight. This differentiates it from larger, more lipophilic indazole derivatives that may exhibit solubility or permeability liabilities. For chemical probe development where balanced physicochemical properties are critical for cellular target engagement and selectivity profiling, this compound offers a starting point with built-in compliance to property guidelines, in contrast to elaborated clinical candidates that have diverged significantly from lead-like property space.

Application
Selection Property
Validation Focus
Kinase fragment-based screening
Fragment-compliant physicochemical profile; constrained 3-aminoindazole core
PDK1/kinase fragment hit validation; screening library compliance
Parallel synthesis intermediate
Free 3-amine handle for direct amidation, arylation, or sulfonylation
Derivatization efficiency; regioisomeric purity in library products
MAO-B inhibitor lead optimization
C5-substitution vector aligned with MAO-B SAR hotspot
MAO-B vs. MAO-A isoform selectivity profiling
Chemical biology probe development
Balanced drug-like properties (low MW, TPSA, zero rotatable bonds)
Cellular target engagement; permeability and selectivity profiling
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